

Chemical Stability of Demeton-S-Methyl: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl demeton

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This technical guide provides a comprehensive overview of the chemical stability of the organophosphorus insecticide demeton-s-methyl under various pH conditions. Understanding the hydrolysis of this compound is critical for assessing its environmental fate, persistence, and for developing effective analytical and remediation strategies. This document summarizes key quantitative data, outlines detailed experimental protocols for stability testing, and provides visual representations of degradation pathways and experimental workflows.

Quantitative Data on Demeton-S-Methyl Hydrolysis

The rate of hydrolysis of demeton-s-methyl is significantly influenced by the pH of the aqueous solution and the temperature. The degradation is typically quantified by the half-life (DT_{50}), which is the time required for 50% of the initial concentration of the compound to degrade. The following table summarizes the available quantitative data on the hydrolysis of demeton-s-methyl at different pH values and temperatures.

pH	Temperature (°C)	Half-life (DT ₅₀)	Reference
3	70	4.9 hours	[1]
4	22	63 days	[2]
5.7	27	53 days	[3]
7	20	56 days	[2]
9	22	8 days	[2]
9	70	1.25 hours	[1]

Note: Some data may refer to "demeton-S", a closely related compound, but is included here for comparative purposes.

The data clearly indicates that the hydrolysis of demeton-s-methyl is accelerated under alkaline conditions (pH 9) and at elevated temperatures.[1][2] The compound is most stable in acidic to neutral environments.[2]

Experimental Protocols for Hydrolysis Studies

The determination of the hydrolysis rate of a chemical substance as a function of pH is typically performed according to internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH, or the US EPA OCSPH Harmonized Test Guidelines 835.2120.[4][5] A generalized experimental protocol for determining the chemical stability of demeton-s-methyl is detailed below.

Principle

The study involves treating sterile aqueous buffer solutions of different pH values (typically pH 4, 7, and 9) with a known concentration of demeton-s-methyl.[4] These solutions are then incubated in the dark at a constant temperature.[4] Samples are collected at appropriate time intervals and analyzed for the concentration of the parent compound and, if necessary, its degradation products.[4]

Materials and Methods

- **Test Substance:** Analytical grade demeton-s-methyl of known purity. Radiolabeled (e.g., ^{14}C) demeton-s-methyl can be used to facilitate the determination of a mass balance and to identify degradation products.[4]
- **Buffer Solutions:** Sterile aqueous buffer solutions are prepared to maintain a constant pH throughout the experiment. Commonly used buffer systems include:
 - pH 4: Acetate or citrate buffer
 - pH 7: Phosphate buffer
 - pH 9: Borate or phosphate buffer
- **Test System:** The experiments are conducted in sterile glass vessels (e.g., flasks or vials) to prevent microbial degradation. The vessels are incubated in a temperature-controlled environment, such as an incubator or water bath, in the absence of light to prevent photodegradation.[4]
- **Analytical Method:** A validated analytical method with sufficient sensitivity and specificity is required to quantify the concentration of demeton-s-methyl and its hydrolysis products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common technique. Gas Chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can also be used.[3]

Experimental Procedure

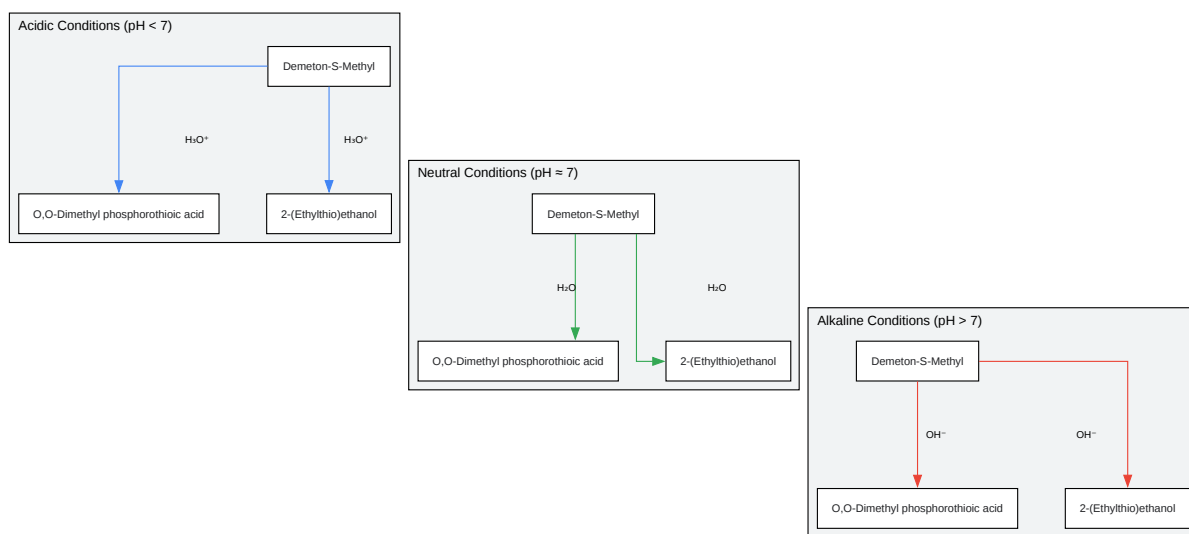
- **Preparation of Test Solutions:** A stock solution of demeton-s-methyl is prepared in a suitable solvent. Aliquots of the stock solution are added to the sterile buffer solutions to achieve the desired initial concentration. The concentration should not exceed half of the substance's water solubility.
- **Incubation:** The test vessels are incubated at a constant temperature (e.g., 20°C or 25°C). To investigate the effect of temperature, studies can be conducted at multiple temperatures.[5]
- **Sampling:** Samples are collected from each test solution at predetermined time intervals. The sampling frequency should be sufficient to define the degradation kinetics, with more frequent sampling at the beginning of the study.

- **Sample Analysis:** The collected samples are analyzed to determine the concentration of demeton-s-methyl. If degradation products are being monitored, their concentrations are also determined.
- **Data Analysis:** The concentration of demeton-s-methyl is plotted against time. The rate of hydrolysis is determined assuming pseudo-first-order kinetics. The half-life (DT_{50}) is calculated from the rate constant (k) using the formula: $DT_{50} = \ln(2) / k$.

Visualizations

Proposed Hydrolysis Pathway of Demeton-S-Methyl

The hydrolysis of demeton-s-methyl, an organophosphorothioate, can proceed through different mechanisms depending on the pH of the medium. The primary point of hydrolytic attack is the phosphorus atom, leading to the cleavage of either the P-S or P-O bonds.

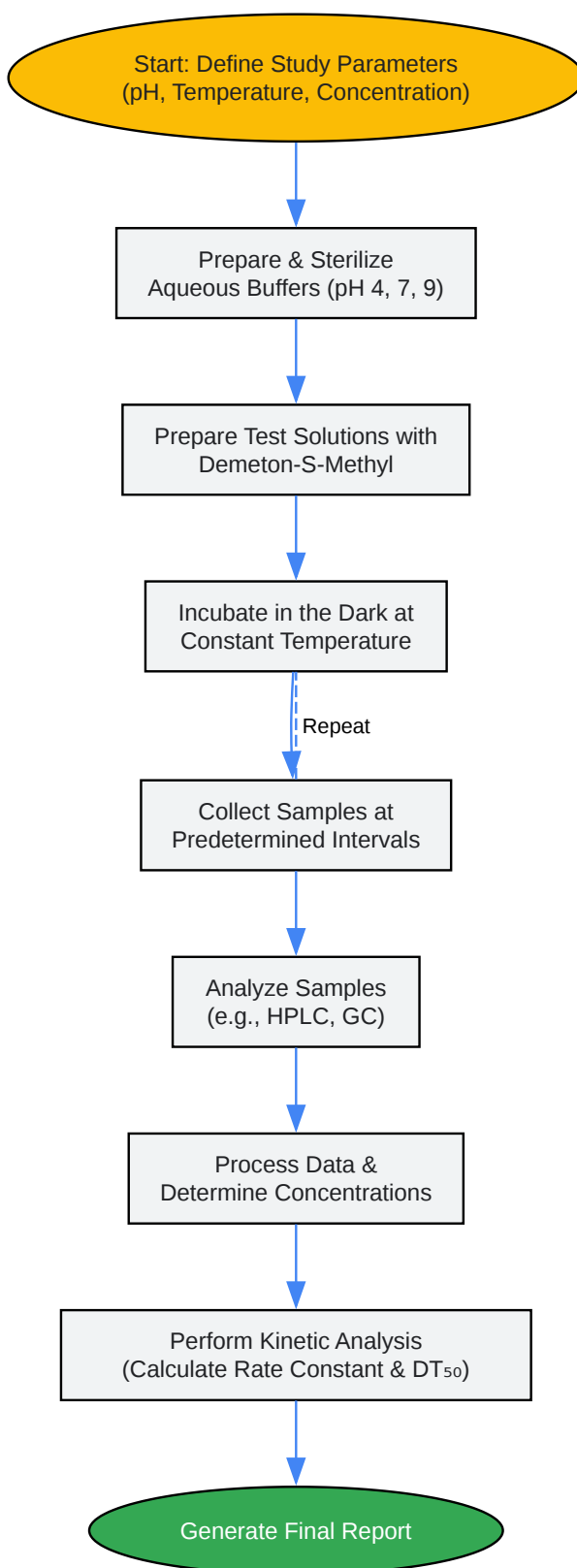


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Caption: Proposed hydrolysis pathway of demeton-s-methyl under different pH conditions.

Experimental Workflow for a Hydrolysis Study

The following diagram illustrates a typical workflow for conducting a hydrolysis study according to established guidelines.



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Caption: Generalized experimental workflow for a demeton-s-methyl hydrolysis study.

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